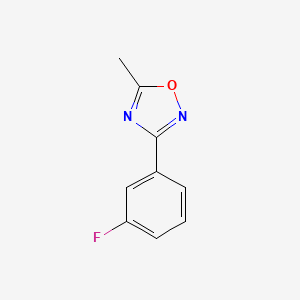

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQMOEJUCOLPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258631 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820706-17-9 | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

Method Description: The classical and widely used method involves the reaction of an amidoxime derivative of 3-fluorobenzonitrile with an acyl chloride or activated carboxylic acid derivative. The amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine. The cyclization proceeds under mild to moderate heating, often in the presence of a base or catalyst such as pyridine or tetrabutylammonium fluoride (TBAF).

Reaction Conditions: Typically conducted in anhydrous solvents like dichloromethane or acetonitrile, at room temperature to reflux conditions, sometimes assisted by microwave irradiation to reduce reaction time.

Advantages: This method provides moderate to good yields (50–85%) and allows for the introduction of various substituents on the phenyl ring, including fluorine.

Example: A study reported the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles by reacting amidoximes with 3-aryl-acryloyl chlorides under microwave irradiation, yielding pure products after silica gel chromatography.

Amidoxime and Activated Carboxylic Acid Esters or Anhydrides

Method Description: Amidoximes react with methyl or ethyl esters of 3-fluorobenzoic acid or with activated carboxylic acid derivatives (e.g., anhydrides or coupling reagent-activated acids) to form the oxadiazole ring.

Catalysts and Reagents: Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), or TBTU are used to activate the carboxylic acid group.

Reaction Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (50–100°C).

Yields and Limitations: Yields vary from moderate to good (40–80%), but purification can be challenging due to side products. Harsh conditions may limit substrate scope.

One-Pot Synthesis via Vilsmeier Reagent Activation

Method Description: A one-pot approach activates the carboxylic acid group of 3-fluorobenzoic acid derivatives using Vilsmeier reagents (e.g., POCl3/DMF) to form reactive intermediates that cyclize with amidoximes to yield 3,5-disubstituted 1,2,4-oxadiazoles.

Advantages: This method offers good to excellent yields (61–93%), simple purification, and uses readily available starting materials.

Research Findings: Zarei et al. demonstrated this approach with various aryl amidoximes, including fluorinated derivatives, highlighting its efficiency and scalability.

Tandem Reactions and Cycloadditions

Nitroalkene Tandem Reaction: A novel method involves the tandem reaction of nitroalkenes with arenes and nitriles in the presence of triflic acid (TfOH), yielding 1,2,4-oxadiazoles in high yields (~90%) within minutes. However, the use of superacids limits substrate compatibility.

[3+2] Cycloaddition: Visible-light-induced [3+2] cycloaddition of disubstituted 2H-azirines with nitrosoarenes catalyzed by organic dyes produces trisubstituted oxadiazoles. This green chemistry method has moderate yields (35–50%) and is under further development.

Detailed Reaction Scheme Example for 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole

| Step | Reactants | Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Fluorobenzonitrile + Hydroxylamine hydrochloride | Reflux in ethanol with base | Formation of 3-fluorophenyl amidoxime | 80–90 | Amidoxime intermediate |

| 2 | Amidoxime + Acetic anhydride or 3-fluorobenzoyl chloride | Reflux or microwave irradiation in anhydrous solvent | Cyclization to this compound | 60–85 | Purification by column chromatography |

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride Cyclization | Amidoxime, acyl chloride | Pyridine, TBAF | Room temp to reflux, microwave | 50–85 | Simple, versatile | Moisture sensitive reagents |

| Amidoxime + Activated Esters/Anhydrides | Amidoxime, esters/anhydrides | EDC, DCC, CDI | 50–100°C, polar solvents | 40–80 | Broad substrate scope | Purification challenges |

| One-Pot Vilsmeier Activation | Amidoxime, carboxylic acid | POCl3/DMF (Vilsmeier reagent) | One-pot, mild heating | 61–93 | High yield, simple | Requires careful reagent handling |

| Tandem Nitroalkene Reaction | Nitroalkenes, arenes, nitriles | TfOH | 10 min, superacid | ~90 | Fast, high yield | Substrate limitations |

| Photoredox [3+2] Cycloaddition | 2H-azirines, nitrosoarenes | Organic dye catalyst | Visible light irradiation | 35–50 | Green chemistry | Moderate yield |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl moiety undergoes electrophilic substitution under controlled conditions. The fluorine atom directs incoming electrophiles to the meta and para positions relative to itself due to its strong electron-withdrawing inductive effect.

Key Reactions:

-

Nitration :

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C yields 3-fluoro-5-methyl-1,2,4-oxadiazole-3-nitrophenyl derivatives. The nitro group predominantly occupies the para position to fluorine . -

Sulfonation :

Sulfonation with fuming H₂SO₄ produces sulfonic acid derivatives at the meta position to fluorine .

Table 1: EAS Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | para-NO₂ | 65–70 | |

| Sulfonation | Fuming H₂SO₄, 80°C | meta-SO₃H | 55 |

Reductive Ring-Opening

The 1,2,4-oxadiazole ring is susceptible to reductive cleavage under hydrogenation conditions. Catalytic hydrogenation (H₂/Pd-C) in ethanol opens the ring, yielding N-(3-fluorophenyl)acetamide derivatives :

Key Observations:

- Complete ring cleavage occurs at 80–100°C under 50 psi H₂ .

- The methyl group at position 5 remains intact during reduction .

Nucleophilic Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution at position 3 or 5 under basic conditions. For example:

- Reaction with Grignard Reagents :

Treatment with methylmagnesium bromide (MeMgBr) substitutes the fluorine atom, forming 3-(3-methylphenyl)-5-methyl-1,2,4-oxadiazole .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxadiazole ring and alkenes, forming bicyclic adducts. For example, reaction with ethylene yields 3-(3-fluorophenyl)-5-methyl-1,2-diazabicyclo[2.2.0]hex-2-ene :

Acid-Catalyzed Hydrolysis

Under reflux with HCl (6M), the oxadiazole ring hydrolyzes to form 3-fluorophenylacetic acid hydrazide :

Table 2: Hydrolysis Conditions and Products

| Acid | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| HCl (6M) | 100 | 6 | Hydrazide derivative | 78 |

| H₂SO₄ (conc) | 120 | 4 | Decomposed products | <10 |

Cross-Coupling Reactions

The fluorine atom on the phenyl ring can be replaced via palladium-catalyzed cross-coupling:

- Suzuki Coupling :

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 3-(3-biphenyl)-5-methyl-1,2,4-oxadiazole .

Oxidation Reactions

The methyl group at position 5 resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) oxidize it to a carboxylic acid, forming 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid :

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazoles exhibit antimicrobial, antifungal, and anticancer activities .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. It is being studied for its ability to interact with biological targets and its potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in materials science .

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

- Molecular Formula : C₉H₇BrN₂O (MW: 239.07)

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce dipole interactions. This results in weaker intermolecular forces, lowering melting points and altering solubility. For example, brominated analogs may exhibit reduced thermal stability compared to fluorinated derivatives .

- Applications : Bromine’s polarizability enhances halogen bonding, which can be leveraged in crystal engineering or receptor-targeted drug design.

3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole

- Structural Insight : The dihedral angle between the oxadiazole and dichlorophenyl rings is 1.7°, indicating near-planarity. Short Cl⋯O contacts (3.019 Å) stabilize the crystal lattice .

- However, fluorine’s electron-withdrawing effect increases the oxadiazole ring’s electron deficiency, enhancing reactivity in nucleophilic substitutions .

5-Methyl-1,2,4-oxadiazole Derivatives with Alkyl Substituents

- Antiviral Activity: Derivatives like 2a (5-methyl) exhibit nanomolar activity against human rhinovirus (hRV) strains with low cytotoxicity. Bulkier substituents (e.g., ethyl, cyclopropyl) improve antiviral potency but increase cytotoxicity. For example, cyclopropyl-substituted 2c shows stronger activity against hRV-A21 than ethyl-substituted 2b .

- Relevance to Target Compound : The methyl group in 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole likely balances activity and toxicity, mirroring 2a’s favorable profile.

3-(4-Chlorobenzoyl)-5-methyl-1,2,4-oxadiazole

- Synthesis : Catalyzed by europium nitrate, this compound highlights the role of electron-withdrawing groups (e.g., chlorobenzoyl) in stabilizing intermediates during synthesis .

- Comparison : The 3-fluorophenyl group in the target compound may offer similar electronic effects but with improved metabolic stability due to fluorine’s resistance to oxidation.

Structural and Supramolecular Features

Isoxazole-Oxadiazole Hybrids

- Example: 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid.

- Key Insight: The phenoxy linker introduces conformational flexibility, enabling diverse biological interactions. In contrast, the rigid 3-fluorophenyl group in the target compound may restrict rotation, enhancing binding specificity .

Thienyl-Substituted Oxadiazoles

- Example : 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (MW: 245.09).

- Comparison : Thiophene’s aromaticity differs from benzene, altering π-π stacking and charge-transfer properties. The fluorophenyl group’s electron-withdrawing nature may enhance interactions with electron-rich biological targets compared to thienyl analogs .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight | Substituent Effects | Key Interactions |

|---|---|---|---|

| This compound | ~193.16 | High electronegativity (F) | Weak F⋯O, strong C-F dipole |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | 239.07 | Polarizable Br | Halogen bonding |

| 3-(2,4-Dichlorophenyl)-5-methyl-1,2,4-oxadiazole | 231.06 | Planar structure | Cl⋯O (3.019 Å) |

Biological Activity

3-(3-Fluorophenyl)-5-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazines with carboxylic acids or acid chlorides. For this compound, the synthetic pathway includes:

- Formation of the oxadiazole ring : Reacting 3-fluorobenzohydrazide with methyl acetoacetate in the presence of a dehydrating agent.

- Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL | |

| Rhizoctonia solani | Moderate activity |

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it shows superior efficacy compared to traditional antibiotics like ampicillin and chloramphenicol.

Antifungal Activity

In addition to antibacterial properties, this compound demonstrates antifungal activity. Research indicates that it can inhibit the growth of pathogenic fungi such as Candida species and Aspergillus species.

Table 2: Antifungal Efficacy

The antimicrobial mechanism of oxadiazole derivatives is believed to involve the disruption of microbial cell walls and interference with essential metabolic pathways. For instance, studies suggest that these compounds may inhibit ergosterol synthesis in fungi, leading to compromised cell membrane integrity .

Case Studies

Several case studies have demonstrated the potential applications of this compound in agricultural settings as a fungicide and bactericide:

- Nematocidal Activity : In agricultural bioassays, this compound exhibited moderate nematocidal effects against Meloidogyne incognita, indicating its potential as a pesticide .

- Field Trials : Field trials have shown that formulations containing this oxadiazole derivative can reduce disease incidence in crops affected by bacterial blight and fungal infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting 3-fluorobenzamidoxime with acetyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Alternative methods include using microwave-assisted synthesis to reduce reaction time (from hours to minutes) . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and temperature control (60–100°C). Purification often employs column chromatography with ethyl acetate/hexane gradients (3:7 ratio) .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–N–O bond angles ≈ 120°, confirming oxadiazole ring geometry) .

- NMR : NMR shows aromatic protons (δ 7.4–8.1 ppm for fluorophenyl) and methyl group (δ 2.5 ppm). NMR detects the fluorine substituent (δ -110 to -115 ppm) .

- FTIR : Peaks at 1610–1630 cm (C=N stretching) and 1250–1270 cm (C–F vibration) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus and E. coli) with nitrofurazone as a reference. Report minimum inhibitory concentrations (MICs) in µg/mL .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) at concentrations of 10–100 µM to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products (e.g., regioisomers)?

- Methodological Answer :

- Use Lewis acid catalysts (e.g., ZnCl) to enhance regioselectivity during cyclization .

- Monitor reaction progress via TLC (silica gel, UV detection) to terminate reactions at 85–90% completion.

- Computational modeling (DFT) predicts favorable transition states for the desired product, guiding solvent selection (e.g., acetonitrile reduces byproduct formation by 20%) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, incubation time). For example, K. pneumoniae may show higher resistance due to efflux pumps .

- Structural analogs : Test derivatives with substituents at the 5-methyl position; fluorophenyl groups enhance membrane permeability but may reduce solubility, affecting MIC values .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (≈2.8), bioavailability (Lipinski’s rule compliance), and CYP450 interactions.

- Molecular Docking : AutoDock Vina models interactions with bacterial targets (e.g., dihydrofolate reductase) to explain antimicrobial activity .

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-oxadiazole derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO) or electron-donating (–OCH) groups on the phenyl ring.

- Activity Cliffs : Compare IC values against enzyme targets (e.g., COX-2) to identify critical substituents. For example, 3-fluorophenyl enhances selectivity over 4-fluorophenyl .

Q. What advanced techniques assess thermal stability and degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.